Cas no 681812-07-7 ((2,6-Bis(trifluoromethyl)phenyl)boronic acid)

2,6-ビス(トリフルオロメチル)フェニルボロン酸は、有機合成化学において重要なボロン酸誘導体です。特に、鈴木-宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において、高い反応性と選択性を示すことが特徴です。分子中の2つのトリフルオロメチル基が電子吸引効果を発揮し、ボロン酸部位の反応性を向上させています。また、この化合物は比較的高い安定性を有しており、取り扱いが容易である点も利点です。医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されています。結晶性が良好なため、精製や単離がしやすいという実用的なメリットも備えています。

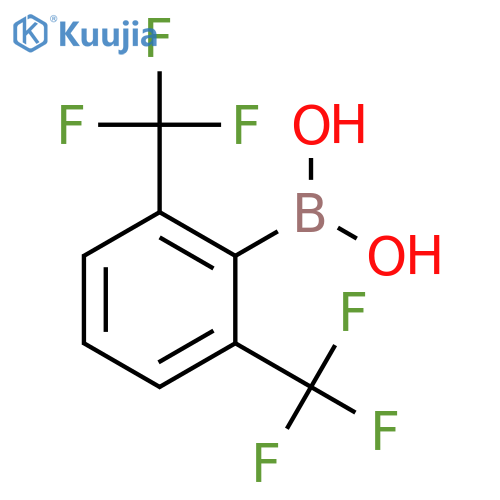

681812-07-7 structure

商品名:(2,6-Bis(trifluoromethyl)phenyl)boronic acid

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2,6-Bis(trifluoromethyl)phenyl)boronic acid

- [2,6-bis(trifluoromethyl)phenyl]boronic acid

- 2,6-Bis(trifluoromethyl)phenylboronic acid

- 2,6-Bis(trifluoromethyl)benzeneboronic acid

- Boronic acid, [2,6-bis(trifluoromethyl)phenyl]-

- TE4185

- SBB101933

- AB17340

- PC10506

- SY023642

- BC002016

- AB0034241

- ST2402149

- AX8067973

- X83

- CS-0173975

- AKOS005254947

- SCHEMBL3783762

- MFCD04039321

- 681812-07-7

- FT-0698823

- 2,6-Bis(trifluoromethyl)benzeneboronic acid, AldrichCPR

- DTXSID10382526

- 2,6-Bis(trifluoromethyl)phenylboronicacid

- (R)-2-BENZYL-SUCCINICACID1-BENZYLESTER4-TERT-BUTYLESTER

- AC1052

- PS-9476

- A867108

- WAMPGNNEOZGBHR-UHFFFAOYSA-N

- 640-512-7

-

- MDL: MFCD04039321

- インチ: 1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H

- InChIKey: WAMPGNNEOZGBHR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1B(O[H])O[H])(F)F

計算された属性

- せいみつぶんしりょう: 258.02900

- どういたいしつりょう: 258.0286785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ホワイトクリームパウダー

- 密度みつど: 1.5

- ゆうかいてん: 168-171

- ふってん: 258.3℃ at 760 mmHg

- フラッシュポイント: 110°C

- 屈折率: 1.419

- すいようせい: Insoluble in water.

- PSA: 40.46000

- LogP: 1.40400

- ようかいせい: 水に溶けない

(2,6-Bis(trifluoromethyl)phenyl)boronic acid セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38-36

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134000-5g |

2,6-Bis(trifluoromethyl)phenylboronic Acid |

681812-07-7 | 97% | 5g |

$453 | 2023-02-18 | |

| Chemenu | CM134000-25g |

2,6-Bis(trifluoromethyl)phenylboronic Acid |

681812-07-7 | 97% | 25g |

$1163 | 2021-08-05 | |

| Alichem | A242000599-500mg |

2,6-Bis(trifluoromethyl)phenylboronic acid |

681812-07-7 | 98% | 500mg |

$1019.20 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19952-250mg |

2,6-Bis(trifluoromethyl)benzeneboronic acid, 97% |

681812-07-7 | 97% | 250mg |

¥1580.00 | 2023-02-09 | |

| abcr | AB173622-250 mg |

2,6-Bis(trifluoromethyl)benzeneboronic acid, 97%; . |

681812-07-7 | 97% | 250mg |

€73.30 | 2023-05-07 | |

| abcr | AB173622-1 g |

2,6-Bis(trifluoromethyl)benzeneboronic acid, 97%; . |

681812-07-7 | 97% | 1g |

€165.00 | 2023-05-07 | |

| eNovation Chemicals LLC | D693298-5g |

2,6-Bis(trifluoromethyl)phenylboronic Acid |

681812-07-7 | 97% | 5g |

$430 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0433-100mg |

(2,6-bis(trifluoromethyl)phenyl)boronic acid |

681812-07-7 | 95% | 100mg |

¥302.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0433-1g |

(2,6-bis(trifluoromethyl)phenyl)boronic acid |

681812-07-7 | 95% | 1g |

¥1008.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244645-5g |

(2,6-Bis(trifluoromethyl)phenyl)boronic acid |

681812-07-7 | 98% | 5g |

¥5180.00 | 2024-05-04 |

(2,6-Bis(trifluoromethyl)phenyl)boronic acid 関連文献

-

Manju Verma,V. Sai Phani Kumar,Shashi Kumar,Parag A. Deshpande Phys. Chem. Chem. Phys. 2021 23 9561

-

Ke Wang,Yanhui Lu,Kazuaki Ishihara Chem. Commun. 2018 54 5410

-

Naoyuki Shimada,Kenji Fukuhara,Sari Urata,Kazuishi Makino Org. Biomol. Chem. 2019 17 7325

681812-07-7 ((2,6-Bis(trifluoromethyl)phenyl)boronic acid) 関連製品

- 1423-27-4(o-Trifluoromethylphenylboronic Acid)

- 957034-45-6(2-Methyl-4-(trifluoromethyl)phenylboronic acid)

- 196083-18-8((2,5-bis(trifluoromethyl)phenyl)boronic acid)

- 153254-09-2(2,4-Bis(trifluoromethyl)phenylboronic acid)

- 947533-96-2(2-Methyl-5-(trifluoromethyl)phenylboronic acid)

- 947533-86-0(2-Methyl-3-(trifluoromethyl)phenylboronic acid)

- 879275-70-4(2-(Difluoromethyl)phenylboronic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:681812-07-7)(2,6-Bis(trifluoromethyl)phenyl)boronic acid

清らかである:99%

はかる:5g

価格 ($):316.0